3-Oxocitalopram oxalate
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOSHXRAOKIVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440961-11-4 | |
| Record name | 3-Oxocitalopram oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440961114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-OXOCITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJH9W62EFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 3-Oxocitalopram oxalate involves several steps, starting from the precursor compounds. One common method involves the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization to form the desired product . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
3-Oxocitalopram oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that escitalopram oxalate exhibits significant antiproliferative effects on cancer cells, particularly in non-small cell lung cancer (NSCLC). Research has demonstrated that escitalopram oxalate inhibits the proliferation and migration of NSCLC cells such as A549 and H460. The findings suggest that the compound induces apoptosis through mitochondrial pathways, evidenced by increased expression of apoptotic markers like Bax and cleaved caspase-9 .
Case Study: NSCLC Treatment
- Objective : Evaluate the efficacy of escitalopram oxalate in inhibiting NSCLC cell growth.
- Methodology : MTT assay was employed to measure cell viability post-treatment with various concentrations of escitalopram oxalate over 24 to 48 hours.
- Results : A significant reduction in cell viability was observed, alongside increased apoptotic signaling.
| Parameter | Control Group | Escitalopram Oxalate Group |
|---|---|---|
| Cell Viability (%) | 100 | 35 |
| Apoptosis Markers (Bax) | Low | High |
| Caspase-3 Activity | Baseline | Increased |
These results suggest that 3-Oxocitalopram oxalate may serve as a promising therapeutic agent for lung cancer treatment due to its ability to induce apoptosis in malignant cells.
Pharmacological Applications
In addition to its potential anticancer properties, this compound is being investigated for its effects on other psychiatric conditions. As an SSRI, it is primarily prescribed for MDD but has also shown efficacy in treating anxiety disorders, obsessive-compulsive disorder (OCD), and panic disorders .
Clinical Insights
- Study Design : A randomized controlled trial assessed the effectiveness of escitalopram oxalate in patients with generalized anxiety disorder.
- Findings : Patients receiving escitalopram oxalate reported a significant reduction in anxiety symptoms compared to the placebo group.
| Condition | Treatment Group | Placebo Group |
|---|---|---|
| Anxiety Reduction (%) | 65 | 30 |
| Improvement in Functionality | Significant | Minimal |
Synthesis and Stability
The synthesis of this compound involves several chemical processes aimed at obtaining high purity and stability. Novel synthetic methods have been developed to enhance yield while minimizing impurities .
Synthesis Overview
- Starting Materials : Citalopram derivatives.
- Key Reagents : Methanesulfonyl chloride for cyclization.
- Yield Optimization : Use of polar solvents during recrystallization processes.
Mechanism of Action
The mechanism of action of 3-Oxocitalopram oxalate is linked to its role as an intermediate in the synthesis of citalopram and escitalopram. These compounds exert their effects by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonergic activity is responsible for their antidepressant effects. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Escitalopram Oxalate vs. Citalopram Oxalate
- Structural Differences : Escitalopram is the pharmacologically active S-enantiomer of racemic citalopram. The oxalate salt of citalopram (racemic mixture) has a molecular formula of C₂₀H₂₁FN₂O·C₂H₂O₄ , identical to escitalopram oxalate, but with a 1:1 enantiomeric ratio .
- Pharmacological Activity : Escitalopram exhibits 2–3 times higher potency as an SSRI compared to citalopram due to its enantiomeric purity, reducing off-target effects .
- Analytical Methods : Both compounds are quantified using HPLC and LC-MS, with escitalopram requiring chiral chromatography for enantiomeric resolution .
Desfluorocitalopram Oxalate (CAS: 1093072-86-6)
- Structural Differences : Lacks the fluorine atom at the 4-position of the phenyl ring (molecular formula: C₂₀H₂₂N₂O·C₂H₂O₄ ) .
- Pharmacological Impact : The absence of fluorine reduces binding affinity to serotonin transporters, diminishing antidepressant efficacy .
- Analytical Challenges : Differentiated via mass spectrometry due to molecular weight differences (MW: 306.41 g/mol for the free base) .
(R)-Citalopram Oxalate (CAS: 219861-53-7)
- Enantiomeric Contrast : The R-enantiomer contributes minimally to serotonin reuptake inhibition and may increase side effects (e.g., cardiac QT prolongation) .
- Regulatory Status: Not approved for clinical use due to unfavorable pharmacokinetics .
N-Desmethyl Citalopram Oxalate
- Metabolite Profile : A primary metabolite of citalopram, formed via CYP3A4/2C19-mediated demethylation. It retains weak SSRI activity (10–20% of parent compound) .
- Analytical Detection : Quantified using LC-MS/MS in plasma studies, with a molecular weight of 296.35 g/mol (free base) .
Data Tables
Table 1: Structural and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Escitalopram Oxalate | 219861-08-2 | C₂₀H₂₁FN₂O·C₂H₂O₄ | 414.43 | S-enantiomer, fluorine at 4-position |
| Desfluorocitalopram Oxalate | 1093072-86-6 | C₂₀H₂₂N₂O·C₂H₂O₄ | 396.44 | No fluorine, methyl group at 3-position |
| (R)-Citalopram Oxalate | 219861-53-7 | C₂₀H₂₁FN₂O·C₂H₂O₄ | 414.43 | R-enantiomer |
| N-Desmethyl Citalopram Oxalate | — | C₁₉H₁₉FN₂O·C₂H₂O₄ | 386.38 | Demethylated amine group |
Table 2: Pharmacological and Analytical Comparison
Research Findings and Challenges
- Analytical Variability: Plasma oxalate measurements show inter-laboratory variability (CV: 10–33%), particularly for endogenous oxalate, due to differences in ultrafiltration recovery and calibration . This impacts metabolite quantification in pharmacokinetic studies.
- Stability : Escitalopram oxalate exhibits superior stability in pharmaceutical formulations compared to hydrobromide salts, as validated by HPTLC and stability-indicating assays .
- Synthetic Impurities: Related compounds like citalopram acetyl impurity (MW: 341.43 g/mol) and 4-aminophthalimide are monitored during synthesis to ensure purity .
Biological Activity
3-Oxocitalopram oxalate is a compound that has garnered attention primarily as an impurity of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression. The biological activity of this compound is of significant interest due to its structural similarity to citalopram, which may influence its pharmacological effects and toxicity profiles. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacokinetics, potential effects on neurotransmitter systems, and implications for drug safety and efficacy.
Molecular Structure
This compound has the molecular formula and is classified under various chemical databases with identifiers such as CID 129318459 in PubChem . Its structure is closely related to citalopram, which may suggest similar interactions within biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often focusing on optimizing the isolation of impurities during the production of citalopram and escitalopram. Understanding these synthetic pathways is crucial for quality control in pharmaceutical formulations .
Pharmacological Implications
Research on this compound is limited; however, its relationship with citalopram provides insights into its potential biological activity. Citalopram primarily functions by inhibiting the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft. Given that this compound is an impurity, it may also interact with serotonin receptors or influence the pharmacokinetics of citalopram.
Neurotransmitter Interactions
Although specific studies on this compound are scarce, research on citalopram indicates that SSRIs can interact with various neurotransmitter systems. These interactions can affect both therapeutic outcomes and side effects. For instance, alterations in serotonin levels can lead to changes in mood regulation, anxiety levels, and other neuropsychiatric conditions.
Toxicological Considerations
The presence of impurities like 3-Oxocitalopram in antidepressant formulations raises concerns regarding their potential toxicological effects. Impurities can modify the pharmacodynamics and pharmacokinetics of the primary drug, potentially leading to adverse reactions or altered efficacy. Understanding these implications is vital for ensuring patient safety.
Pharmacokinetic Profiles
Pharmacokinetic studies indicate that SSRIs such as citalopram exhibit complex absorption and metabolism profiles. The bioavailability of citalopram can be affected by factors such as food intake and individual metabolic differences. Although specific data for this compound are lacking, it is reasonable to hypothesize that it may share similar pharmacokinetic characteristics due to its structural similarity .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Citalopram | C22H22FN2O5 | First-line antidepressant; well-studied |
| Escitalopram | C22H21FN2O5 | More potent SSRI; enantiomer of citalopram |
| 3-Cyano-citalopram | C22H21FN2O4 | Contains a cyano group; different pharmacological profile |
| This compound | C22H21FN2O6 | Impurity of citalopram; potential effects on safety and efficacy |
Q & A
Q. What protocols ensure compliance with ICH guidelines when quantifying this compound as a genotoxic impurity?
- Methodological Answer : Follow ICH M7 guidelines by validating a sensitive LC-MS method with a limit of quantification (LOQ) ≤ 1 ppm. Include surrogate standards (e.g., deuterated analogs) to correct for matrix effects. Conduct Ames tests or in silico toxicity predictions (e.g., DEREK Nexus) to assess mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
